L-Homoarginine hydrochloride
Overview
Description
- Its systematic name is N6-(aminoiminomethyl)-L-lysine, monohydrochloride .
- It exists as a crystalline solid and has a molecular formula of C7H16N4O2 • HCl with a formula weight of 224.7 g/mol .
- Unlike essential amino acids, L-homoarginine is considered non-essential because the human body can synthesize it.
L-Homoarginine hydrochloride: (CAS Number: 1483-01-8) is an amino acid derivative.
Mechanism of Action
Target of Action
L-Homoarginine hydrochloride primarily targets Nitric Oxide Synthase (NOS) , an enzyme responsible for the production of nitric oxide . It also inhibits Tissue Nonspecific Alkaline Phosphatase (TNALP) and the cellular transport of arginine by a sodium-independent high-affinity y+ transporter .
Mode of Action
This compound interacts with its targets in a unique way. As a substrate for NOS, it participates in the production of nitric oxide . It also acts as an inhibitor of TNALP and the cellular transport of arginine .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is synthesized from L-arginine and L-lysine by the enzyme Arginine:glycine amidinotransferase (AGAT) . It also plays a role in the regulation of the metabolism of its structural homologue L-arginine via multiple pathways, including nitric oxide synthase .
Pharmacokinetics
It is known that the compound is safe when acutely and chronically administered as a nutritional supplement or in the form of dietary proteins in animals and humans .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to inhibit the growth of osteosarcoma tumor cells . The substitution of homoarginine for arginine or lysine renders proteins resistant to proteolysis by trypsin .
Biochemical Analysis
Biochemical Properties
L-Homoarginine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It serves as a substrate for nitric oxide (NO) synthase , playing a crucial role in the production of nitric oxide, a key signaling molecule in numerous biological processes . It also inhibits alkaline phosphatase isoenzymes .
Cellular Effects
This compound influences cell function in several ways. It inhibits the cellular transport of arginine by a sodium-independent high-affinity y+ transporter . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It acts as a competitive inhibitor of certain enzymes, altering their activity and thus influencing gene expression . It also binds to biomolecules, affecting their function and the overall biochemical environment within the cell .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from L-arginine through the action of arginine:glycine amidinotransferase (AGAT), with L-ornithine being a co-product . This process can affect metabolic flux and metabolite levels within the cell.
Transport and Distribution
This compound is transported within cells and tissues via cationic amino acid transporters . It can interact with these transporters, influencing its localization and accumulation within the cell .
Preparation Methods
Synthetic Routes: L-Homoarginine can be synthesized through various routes, including chemical synthesis or enzymatic methods.
Reaction Conditions: Specific conditions depend on the chosen synthetic pathway.
Industrial Production: While there isn’t a large-scale industrial production method, research laboratories can prepare L-homoarginine for scientific studies.
Chemical Reactions Analysis
Reactions: L-Homoarginine can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions vary based on the desired reaction.
Major Products: The products formed depend on the specific reaction. For example, oxidation may yield different functional groups.
Scientific Research Applications
Biochemistry and Enzymology: L-Homoarginine acts as an . It inhibits human bone and liver alkaline phosphatases but not placental or intestinal isoenzymes.
Cell Proliferation and Tumor Growth: In vitro, L-homoarginine inhibits cell proliferation and .
Pancreatic Function: It suppresses exocrine pancreas in rats, affecting enzyme secretion.
Comparison with Similar Compounds
- L-Homoarginine is unique due to its specific inhibitory effects on alkaline phosphatases.
- Similar compounds include other amino acids and their derivatives.
Properties
IUPAC Name |
(2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.ClH/c8-5(6(12)13)3-1-2-4-11-7(9)10;/h5H,1-4,8H2,(H,12,13)(H4,9,10,11);1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKBVNVCKUYUDM-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN=C(N)N)C[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201342617 | |
Record name | L-Homoarginine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201342617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-01-8 | |
Record name | L-Homoarginine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1483-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Homoarginine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201342617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-(+)-homoarginine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.587 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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